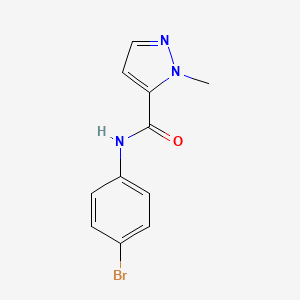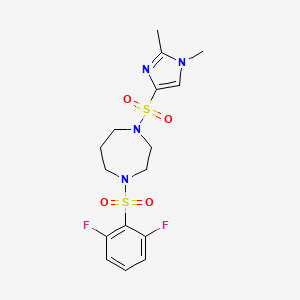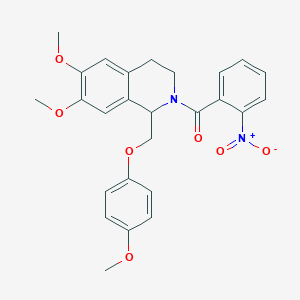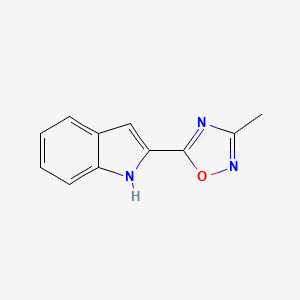
N-(4-bromofenil)-1-metil-1H-pirazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.125. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto sintetizado se ha evaluado por su potencial antimicrobiano. Se probó contra cepas bacterianas y fúngicas. Notablemente, demostró una actividad prometedora contra patógenos Gram-positivos, incluidas las infecciones asociadas a biopelículas de Enterococcus faecium . La investigación adicional podría explorar su mecanismo de acción y optimizar su eficacia.
Análogos Derivados de Tiazol
Se han hecho esfuerzos para estudiar las actividades farmacológicas de los derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida recién sintetizados. Estos compuestos pueden combatir la resistencia a los medicamentos antimicrobianos y anticancerígenos . Es crucial investigar sus objetivos específicos y mecanismos.
En resumen, N-(4-bromofenil)-1-metil-1H-pirazol-5-carboxamida promete en varios campos, desde la acción antimicrobiana hasta el diseño de fármacos. Los investigadores deben explorar aún más su potencial para liberar todas sus capacidades terapéuticas. 🌟
Mecanismo De Acción
Target of Action
The primary targets of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The exact mode of action of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide It’s known that such compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide These properties play a crucial role in the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to induce various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory settings are currently under study. This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the dosage effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in animal models are ongoing. These studies aim to understand how the effects of this compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies into any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research into the subcellular localization of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is ongoing. This includes investigations into any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNZEARNRHAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2469594.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)



![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
![2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2469607.png)

![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide](/img/structure/B2469609.png)

